molecular formula C26H22ClN3O2 B11288402 3-(3-chlorophenyl)-5,8-dimethyl-1-(2-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

3-(3-chlorophenyl)-5,8-dimethyl-1-(2-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11288402
M. Wt: 443.9 g/mol
InChI Key: FPQSJLXKVFLIFI-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5,8-dimethyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidoindole core substituted with chlorophenyl, dimethyl, and methylphenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5,8-dimethyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Substitution Reactions: The chlorophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of Lewis acids as catalysts.

    Cyclization: The pyrimidoindole core is formed through a cyclization reaction, which may involve the use of strong bases or acids to facilitate ring closure.

    Final Modifications: The dimethyl groups are introduced through alkylation reactions, using reagents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5,8-dimethyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-(3-Chlorophenyl)-5,8-dimethyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5,8-dimethyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4-dione
  • 3-(3-Chlorophenyl)-5,8-dimethyl-1-[(2-methylphenyl)methyl]-1H-indole-2,4-dione

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-5,8-dimethyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione lies in its specific substitution pattern and the presence of the pyrimidoindole core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C26H22ClN3O2

Molecular Weight

443.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-5,8-dimethyl-1-[(2-methylphenyl)methyl]pyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C26H22ClN3O2/c1-16-11-12-22-21(13-16)23-24(28(22)3)25(31)30(20-10-6-9-19(27)14-20)26(32)29(23)15-18-8-5-4-7-17(18)2/h4-14H,15H2,1-3H3

InChI Key

FPQSJLXKVFLIFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5C)C

Origin of Product

United States

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